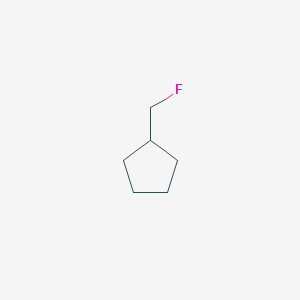

Cyclopentane, (fluoromethyl)-

Description

Significance of Organofluorine Chemistry in Advanced Molecular Design

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern molecular design, with profound impacts on pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is largely due to the unique characteristics of the fluorine atom: it is the most electronegative element, has a small atomic radius second only to hydrogen, and forms one of the strongest single bonds with carbon. nih.gov

Evolution of Cyclopentane (B165970) Scaffolds in Synthetic Chemistry

The cyclopentane ring is a five-membered carbocyclic scaffold that is a prevalent structural motif in a vast array of natural products, including prostaglandins, steroids, and certain lipids. researchgate.netwikipedia.org Despite its ubiquity in nature, the cyclopentane framework was historically considered a challenging target for synthetic chemists due to the complexities of stereocontrol on a flexible ring system. researchgate.net However, advancements in synthetic methodologies have made highly substituted cyclopentane structures more accessible. researchgate.net

Today, cyclopentane derivatives are recognized as valuable building blocks in the synthesis of complex molecules. researchgate.netfiveable.me Their defined three-dimensional structure can serve as a rigid core to orient functional groups in specific spatial arrangements, which is crucial for optimizing interactions with biological targets like enzymes and receptors. fiveable.me The conformational flexibility of the cyclopentane ring, which exists primarily in "envelope" and "half-chair" puckered forms, also plays a role in its biological activity and receptor binding. wikipedia.orgfiveable.me Consequently, the cyclopentane scaffold is increasingly regarded as a privileged structure in drug discovery and materials science. researchgate.netfiveable.me

Unique Aspects of Fluorine Substitution on Cyclopentane Ring Systems

The introduction of fluorine or fluorine-containing groups, such as the fluoromethyl (-CH2F) group, onto a cyclopentane ring imparts a unique combination of properties derived from both the fluorine atom and the carbocyclic scaffold. beilstein-journals.orgresearchgate.net Fluorine's high electronegativity induces a significant dipole moment in the C-F bond, which can alter the electronic properties of the entire molecule. beilstein-journals.org This can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and binding affinity. beilstein-journals.orgbeilstein-journals.org

Furthermore, fluorine substitution can have a profound effect on the conformational preferences of the cyclopentane ring. beilstein-journals.orgresearchgate.net The presence of a fluoromethyl group can bias the ring's pucker, favoring conformations that minimize steric and electronic repulsions. beilstein-journals.org This conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. nih.gov The replacement of a hydrogen atom with a fluoromethyl group can also enhance metabolic stability by protecting adjacent C-H bonds from oxidative metabolism.

Structure

3D Structure

Properties

CAS No. |

145866-23-5 |

|---|---|

Molecular Formula |

C6H11F |

Molecular Weight |

102.15 g/mol |

IUPAC Name |

fluoromethylcyclopentane |

InChI |

InChI=1S/C6H11F/c7-5-6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

YYKWXZYVDGWGSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CF |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentane, Fluoromethyl and Its Derivatives

Stereoselective and Asymmetric Synthesis

Achieving control over the spatial arrangement of atoms is paramount in the synthesis of complex molecules. For fluorinated cyclopentanes, this involves the enantioselective or diastereoselective formation of new stereogenic centers, a task accomplished through various catalytic and auxiliary-based approaches.

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to guide the stereochemical course of a reaction. wikipedia.orgyork.ac.ukresearchgate.net These auxiliaries, often derived from inexpensive natural sources, can be highly effective in controlling the formation of new stereocenters and can typically be recovered for reuse. wikipedia.orgresearchgate.net The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, enabling the production of enantiomerically pure compounds. york.ac.ukresearchgate.netsigmaaldrich.com For instance, in a synthesis of cis-α,α-difluorocyclopropanes, an auxiliary was attached to a bicyclobutane precursor to generate enantiomerically pure materials. acs.org While this example illustrates the principle on a related structure, similar strategies are applicable to cyclopentane (B165970) systems.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov Organocascade reactions, where a single catalyst promotes multiple sequential transformations, are particularly efficient for building molecular complexity. nih.govacs.org A notable example is the synthesis of complex cyclopentanes through a Michael-aldol-β-lactonization organocascade process. nih.gov This reaction employs chiral isothiourea catalysts to activate unsaturated acid chlorides, leading to the formation of two rings and three contiguous stereocenters with excellent stereocontrol. nih.gov Another approach involves the use of bifunctional catalysts in organocascade reactions to produce spirooxindole-fused cyclopentanes with high stereoselectivity. acs.org The choice of N-protecting groups on the starting methyleneindolinones was found to be crucial, with oxycarbonyl groups providing the most effective stereocontrol. acs.org

Table 1: Organocascade Synthesis of Spirocyclic Cyclopentanes

This table summarizes the findings from an organocascade reaction to form spirocyclic compounds, demonstrating the effect of the N-protecting group on the stereoselectivity of the reaction.

| Entry | N-Protecting Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | Boc | 60 | >20:1 | 96 |

| 2 | Cbz | 43 | >20:1 | 96 |

| 3 | Bn | 81 | 10:1 | 85 |

| 4 | Me | 75 | 1:1 | 20/15 |

| Source: Based on data from The Journal of Organic Chemistry. acs.org |

Enantioselective and diastereoselective reactions are central to the synthesis of specific stereoisomers of fluorinated cyclopentanes. Palladium catalysis has proven particularly effective in this domain. An enantioselective synthesis of cyclopentanes featuring three stereocenters was developed using a process that combines asymmetric carbopalladation of a prochiral cyclopentene (B43876) with a palladium-walking process and a subsequent 1,2-dyotropic rearrangement of a palladium(IV) species. thieme-connect.com This method yields functionalized fluorinated cyclopentanes with high enantiomeric excess (up to 95% ee). thieme-connect.com

Diastereoselective synthesis has been used to prepare fluorinated 1,3-diaminocyclopentanes from a single bicyclic hydrazine (B178648) precursor in a multi-step process. researchgate.net Similarly, chemo- and diastereoselective [3+2] cycloaddition reactions between donor-acceptor cyclopropanes and α,β-unsaturated enamides, catalyzed by NaOH, afford structurally complex spiro(cyclopentane-1,3'-indoline) derivatives with up to three adjacent chiral centers as single diastereomers. frontiersin.org Intramolecular Mizoroki–Heck annulations have also been employed for the diastereoselective synthesis of N-methylspiroindolines containing a cyclopentene ring. acs.orgnih.gov

A palladium-catalyzed 1,1-fluoroarylation of unactivated amino-alkenes represents another powerful enantioselective transformation. acs.org This three-component reaction, involving an alkene, an arylboronic acid, and an electrophilic fluorine source (Selectfluor), generates chiral benzylic fluorides in good yields and with excellent enantioselectivities. acs.org

Table 2: Enantioselective Palladium-Catalyzed 1,1-Fluoroarylation

This table illustrates the scope of the enantioselective fluoroarylation of aminoalkenes with various arylboronic acids.

| Entry | Arylboronic Acid (Ar) | Yield (%) | ee (%) |

| 1 | 4-MeO-Ph | 62 | 91 |

| 2 | 4-F-Ph | 65 | 86 |

| 3 | 3-MeO-Ph | 58 | 89 |

| 4 | 3-Cl-Ph | 51 | 88 |

| Source: Based on data from the Journal of the American Chemical Society. acs.org |

The precise control of multiple stereogenic centers is a hallmark of advanced organic synthesis. Methods for constructing fluorinated cyclopentanes often result in the creation of several chiral centers in a single, highly controlled process.

A palladium-catalyzed reaction involving a dyotropic rearrangement of Pd(IV) species allows for the enantioselective synthesis of fluorinated cyclopentanes with three defined stereocenters. thieme-connect.comresearchgate.net The functionalization of norbornadiene through a sequence of cycloaddition and metathesis reactions can also yield novel bicyclic scaffolds that contain multiple stereogenic centers. nih.gov Furthermore, synthetic strategies starting from cyclopentadiene-derived amino acids have been developed to produce highly substituted cyclopentanes with multiple chiral centers and high stereochemical diversity through stereo- and regiocontrolled functionalization. researchgate.net

The rapid assembly of complex cyclopentanes bearing up to three contiguous stereocenters can be achieved with excellent relative stereocontrol using an organocascade process initiated by chiral isothiourea catalysts. nih.gov This particular methodology constructs two C-C bonds, one C-O bond, and two rings in a single operation. nih.gov

Cycloaddition Reactions in Fluorinated Cyclopentane Formation

Cycloaddition reactions are powerful and atom-economical methods for constructing cyclic systems. In the context of fluorinated cyclopentanes, [3+2] and 1,3-dipolar cycloadditions are particularly prominent strategies for building the five-membered ring.

The [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form a five-membered ring, is a cornerstone of cyclopentane synthesis. acs.org A visible-light-mediated [3+2] cycloaddition of 3-cyanochromones and N-cyclopropylanilines, using Eosin Y as a photocatalyst, yields cyclopenta[b]chromenocarbonitrile derivatives. acs.org The reaction is initiated by the photoexcited catalyst oxidizing the N-cyclopropylaniline, which then undergoes ring-opening to form a distonic radical cation that participates in the cycloaddition. acs.org

Another efficient method is the NaOH-catalyzed chemo- and diastereoselective [3+2] cycloaddition between donor-acceptor cyclopropanes and α,β-unsaturated enamides. frontiersin.org This process is notable for its use of a simple, inexpensive catalyst and provides access to complex spiro(cyclopentane-1,3'-indoline) derivatives as single diastereomers in excellent yields. frontiersin.org

The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles and carbocycles. A notable application is the functionalization of norbornadiene through a nitrile oxide 1,3-dipolar cycloaddition, which, when followed by ring-opening metathesis, produces fluorinated cyclopentane-fused isoxazolines. nih.govbeilstein-journals.orgnih.gov

A metal-free, diastereoselective formal 1,3-dipolar cycloaddition has been developed between N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones. mdpi.com This reaction desymmetrizes the cyclopentene-1,3-dione and constructs tetracyclic spirooxindoles containing fused pyrrolidine-cyclopentane subunits with good yields and high diastereoselectivity (up to 91:9 dr). mdpi.com The strategy can be extended to trifluoromethyl-substituted iminomalonates to create bicyclic heterocycles. mdpi.com Additionally, the stereoselective synthesis of disubstituted cyclopentanes, modeling the core of certain alkaloids, has been achieved through an intramolecular 1,3-dipolar cycloaddition. researchgate.net

Ring Manipulation Strategies

Ring manipulation strategies offer powerful pathways to functionalized cyclopentane systems by leveraging the inherent reactivity of strained or unsaturated cyclic precursors. These methods involve the precise cleavage and formation of carbon-carbon bonds to either expand, contract, or open a ring to achieve the target five-membered carbocycle.

Ring-Opening Metathesis (ROM) and subsequent Cross-Metathesis (CM) are potent tools for transforming strained bicyclic olefins into highly functionalized cyclopentane derivatives. beilstein-journals.orgbeilstein-journals.org The process typically begins with a strained scaffold, such as a norbornene derivative, which readily undergoes ring opening in the presence of a suitable catalyst. beilstein-journals.org This approach, particularly when followed by a cross-metathesis reaction, allows for the introduction of diverse functional groups, including those containing fluorine. beilstein-journals.orgnih.gov

A key strategy involves the use of norbornadiene, which can be functionalized to create bicyclic precursors. beilstein-journals.orgnih.gov These precursors, upon undergoing Ring-Opening Metathesis Polymerization (ROMP) in the presence of ethylene (B1197577) (ethenolysis), yield divinylated cyclopentane derivatives. beilstein-journals.org The resulting olefinic handles are then available for further modification via Cross-Metathesis (CM) with a fluorine-containing alkene, thereby installing the desired fluoroalkyl group. beilstein-journals.orgnih.gov

The choice of catalyst is critical for the efficiency and selectivity of these transformations. Ruthenium-based catalysts, such as Grubbs' 2nd generation (G-2), Hoveyda-Grubbs' 2nd generation (HG-2), and Grubbs' 3rd generation (G-3) catalysts, are commonly employed due to their high activity and functional group tolerance. beilstein-journals.orgnih.gov Research has shown that the catalyst type can significantly influence reaction outcomes, particularly in the cross-metathesis step with electron-deficient partners like fluorinated acrylates. nih.gov For instance, in the CM of a divinylated cyclopentane-fused isoxazoline (B3343090) with 1,1,1,3,3,3-hexafluoropropan-2-yl acrylate, the G-3 catalyst was found to be the most efficient for achieving mono-metathesis. beilstein-journals.org

Table 1: Representative Catalysts in ROM/CM for Fluorinated Cyclopentane Synthesis

| Catalyst | Type | Common Application | Ref |

|---|---|---|---|

| Grubbs' 2nd Gen. (G-2) | Ruthenium-based | ROM, CM | beilstein-journals.orgbeilstein-journals.org |

| Hoveyda-Grubbs' 2nd Gen. (HG-2) | Ruthenium-based | ROM, CM | beilstein-journals.orgbeilstein-journals.org |

These metathesis-based protocols provide a stereocontrolled route to complex cyclopentanes, as the stereochemistry of the initial bicyclic precursor is often retained in the final ring-opened product. beilstein-journals.org

The formation of cyclopentane rings can also be achieved by altering the size of a precursor ring. Both ring contraction from six-membered rings and ring expansion from four-membered rings are established strategies.

Ring Contraction: A notable method for synthesizing functionalized cyclopentenes involves the ring contraction of cyclohexene (B86901) derivatives. researchgate.net This can be accomplished through a sequence involving oxidation of the cyclohexene double bond to a diol, oxidative cleavage to form a dialdehyde, and subsequent intramolecular aldol (B89426) condensation. researchgate.net If a fluorinated substituent is already present on the cyclohexene ring, this sequence can lead to a fluorinated cyclopentene. Alternatively, functional groups introduced during the contraction process can be later converted to a fluoromethyl group. researchgate.net

Classic name reactions are also employed for ring contraction. The Favorskii rearrangement, for instance, converts α-halocyclohexanones into cyclopentanecarboxylic acid derivatives upon treatment with a base. nih.gov This occurs via a bicyclic cyclopropanone (B1606653) intermediate. nih.gov Similarly, the Wolff rearrangement of α-diazocyclohexanones, induced thermally, photochemically, or catalytically, proceeds through a ketene (B1206846) intermediate that can be trapped by nucleophiles to yield cyclopentanecarboxylic acid derivatives. thieme-connect.de These acid derivatives can then serve as precursors for conversion to the (fluoromethyl)cyclopentane target.

Ring Expansion: The expansion of a cyclobutane (B1203170) ring to a cyclopentane is another viable synthetic route. This transformation is often driven by the formation of a carbocation adjacent to the four-membered ring, which triggers a rearrangement to the less strained five-membered ring. ugent.be For example, the treatment of cyclobutylmethanol with acid can generate a primary carbocation that rearranges to a cyclopentyl cation, which can then be trapped. More controlled rearrangements can be achieved from cyclobutylmethyl halides or through semi-pinacol type rearrangements of substituted cyclobutanols. ugent.be Metal-promoted ring expansions of substrates like alkynylcyclobutanols provide a pathway to functionalized cyclopentanones, which are versatile intermediates for further elaboration. ugent.be

Direct Fluorination and Fluoroalkylation Approaches

These methods involve the introduction of fluorine or a fluoroalkyl group onto a pre-formed cyclopentane skeleton. The choice between nucleophilic and electrophilic strategies depends on the available starting materials and the desired regiochemistry.

Nucleophilic fluorination is a common and effective method for creating carbon-fluorine bonds. acs.org This approach typically involves the displacement of a leaving group by a fluoride (B91410) anion (F⁻). Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts or in polar aprotic solvents to enhance reactivity. acs.org

A prominent application of this technique is the deoxofluorination of alcohols, where a hydroxyl group is converted into a good leaving group in situ and subsequently displaced by fluoride. beilstein-journals.org Studies on highly functionalized cyclopentane diol derivatives have demonstrated that the stereochemical arrangement of functional groups profoundly influences the selectivity of fluorination. beilstein-journals.org For example, the reaction of N-Cbz-protected dihydroxylated cyclopentane β-amino esters with Deoxofluor did not yield a simple fluorinated product but instead led to an aziridine (B145994) derivative through intramolecular cyclization, highlighting the substrate-dependent nature of these reactions. beilstein-journals.org

More recent advancements include photoredox-mediated nucleophilic fluorination. acs.org This method allows for the fluorination of substrates that are typically challenging for conventional Sₙ2 reactions. The process can involve the generation of a radical intermediate from a suitable precursor, such as a TEMPO-derived alkoxyamine, which is then trapped by a fluoride source like CsF. acs.org This technique is noted for its mild conditions and compatibility with various functional groups. acs.org

In contrast to nucleophilic methods, electrophilic fluoroalkylation involves the reaction of a nucleophilic carbon center on the cyclopentane ring with an electrophilic source of a fluoroalkyl group ("R₣⁺"). While electrophilic trifluoromethylation is more widely documented, using reagents like Togni and Umemoto reagents, the underlying principles apply to the introduction of other fluoroalkyl groups. researchgate.net

The synthesis of specific electrophilic fluoromethylating agents, such as fluoromethyl triflate, has been developed. uni-muenchen.de This reagent can react with nucleophiles, such as the anion of a carbothioic acid, to deliver the fluoromethyl group. uni-muenchen.de This demonstrates the potential for direct electrophilic fluoromethylation of a suitable cyclopentane-based nucleophile, such as an enolate or an organometallic species.

Cross-electrophile coupling represents a modern approach to forming C-C bonds, including those to fluorinated fragments. acs.org This methodology involves the reductive coupling of two different electrophiles, which can be an attractive alternative to methods requiring pre-formed organometallic nucleophiles. A potential pathway could involve the coupling of a cyclopentyl halide with a fluoromethyl halide under reductive conditions mediated by a transition metal catalyst.

Deoxofluorination is a specific and widely used subclass of nucleophilic fluorination that transforms alcohols directly into alkyl fluorides. researchgate.netprinceton.edu This is a particularly valuable strategy for preparing (fluoromethyl)cyclopentane from the readily available precursor, cyclopentylmethanol.

Classical reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). beilstein-journals.orgprinceton.edu These reagents react with an alcohol to form an intermediate fluorosulfite ester, which then undergoes intramolecular or intermolecular nucleophilic attack by fluoride with inversion of configuration (Sₙ2 mechanism). princeton.edu

Table 2: Common Deoxofluorination Reagents

| Reagent | Chemical Name | Typical Substrates | Ref |

|---|---|---|---|

| DAST | Diethylaminosulfur trifluoride | Primary & Secondary Alcohols | princeton.edu |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Primary & Secondary Alcohols | beilstein-journals.orgprinceton.edu |

| PyFluor | 2-Pyridinesulfonyl fluoride (with base) | Primary & Secondary Alcohols | princeton.edu |

While highly effective for primary and secondary alcohols, traditional deoxofluorination is challenging for tertiary alcohols, which tend to undergo elimination. princeton.edu To overcome limitations of Sₙ2-based pathways, radical-mediated deoxofluorination methods have been developed. One such strategy employs visible-light photoredox catalysis. princeton.edu In this approach, an alcohol is first converted to an oxalate (B1200264) ester. This ester then undergoes a single-electron reduction by an excited photocalyst, leading to fragmentation and formation of a carbon-centered radical. This radical is then trapped by an electrophilic fluorine source, such as Selectfluor®, to yield the final alkyl fluoride. princeton.edu This method is particularly advantageous for sterically hindered secondary and tertiary alcohols. princeton.edu

Organocatalysis and Transition Metal Catalysis in Synthesis

The construction of the fluorinated cyclopentane scaffold is heavily reliant on advanced catalytic methods. Both organocatalysis and transition metal catalysis offer powerful and distinct strategies for ring formation and functionalization, enabling high levels of stereocontrol.

Organocatalytic Cyclopentane Formation

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful platform for the asymmetric synthesis of complex cyclopentane structures. taltech.ee These methods often rely on cascade or domino reactions, where multiple bonds are formed in a single pot, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov

A prominent strategy involves the activation of α,β-unsaturated aldehydes or ketones through the formation of dienamine intermediates with chiral secondary amine catalysts. rsc.org This activation allows for subsequent cycloaddition reactions. For instance, the reaction of α,β-unsaturated aldehydes with nitro-olefins or other Michael acceptors can initiate a cascade sequence, such as a Michael-Michael-aldol condensation, to furnish highly functionalized cyclopentanes with excellent enantioselectivity. rsc.orgresearchgate.net

Key organocatalytic approaches include:

Amine Catalysis : Chiral primary and secondary amines, often derived from natural products like cinchona alkaloids or proline, are workhorse catalysts. rsc.org Primary amines can activate substrates via vinylogous iminium ion formation, enabling 1,6-addition reactions to form spiro-cyclopentaneoxindoles. rsc.org Secondary amines catalyze cascade reactions that can create up to six contiguous stereocenters with high fidelity. nih.govrsc.org

Bifunctional Catalysis : Catalysts combining a hydrogen-bond donor (like thiourea (B124793) or squaramide) with a basic site (like a tertiary amine) can co-activate both the nucleophile and the electrophile. This dual activation is effective for Michael-aldol cascade reactions between precursors like alkylidene oxindoles and nitroketones, yielding spiro-cyclopentaneoxindoles with multiple stereocenters, including quaternary ones. acs.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis : NHCs can generate homoenolate equivalents from α,β-unsaturated aldehydes. These intermediates can then participate in [3+2] annulation reactions with various electrophiles to construct cyclopentane rings. rsc.orgacs.org

Table 1: Examples of Organocatalytic Cyclopentane Formation

| Catalyst Type | Reaction Strategy | Substrates | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Chiral Secondary Amine | Michael-Michael-Aldol Cascade | Cinnamaldehydes and Nitrooxindoles | Spirooxindole-fused Cyclopentanes | Forms six contiguous stereocenters | rsc.org |

| Cinchona-based Primary Amine | Vinylogous Iminium Ion Catalysis | β-Substituted Cyclic Dienones and Oxindoles | Spiro-cyclopentaneoxindoles | 1,6-Addition via δ-carbon activation | rsc.org |

| Bifunctional Thiourea | Michael-Aldol Cascade | Alkylidene Oxindoles and Nitroketones | Spiro-cyclopentaneoxindoles | Formation of four stereocenters, two quaternary | acs.org |

| N-Heterocyclic Carbene (NHC) | [3+2] Annulation | α,β-Unsaturated Aldehydes and Oxindole-dienones | Spiroxindole-cyclopentanes | Complete set of chiral centers on the five-membered ring | rsc.org |

Palladium-, Copper-, and Rhodium-Catalyzed Transformations

Transition metals offer complementary reactivity for synthesizing fluorinated cyclopentanes, often through C-H activation, cross-coupling, or cyclization pathways.

Palladium Catalysis : Palladium is often employed in dual catalytic systems. For example, a photoredox/palladium dual catalysis can achieve intermolecular C-H functionalization, where an aryl radical generated via photoredox catalysis is coupled with a substrate via a palladium-catalyzed pathway. nih.gov This approach allows for the arylation of C-H bonds ortho to a directing group. nih.gov

Copper Catalysis : Copper catalysts are versatile and have been used in several key transformations. Copper-catalyzed reactions of alkenyl boronates with difluorocarbene species can induce carbon atom insertion, providing a route to α,α-difluoro-oxetane products which can be valuable precursors. researchgate.net Another critical application is the copper-catalyzed trifluoromethylation of cyclic alkyl bromides, which directly introduces the -CF3 group onto a pre-formed cyclopentane ring. princeton.edu Furthermore, copper catalysis enables the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding trifluoromethyl-substituted cyclopropanes that serve as versatile building blocks. nih.gov

Rhodium Catalysis : Rhodium catalysts excel at mediating intramolecular C-H insertion and cyclopropanation reactions. The rhodium-mediated intramolecular C-H insertion of α-aryl-α-diazo ketones is a powerful method for constructing the cyclopentane ring system. researchgate.net Rhodium(II) catalysts are particularly effective for the one-step synthesis of difluoromethyl-substituted cyclopropanes from difluoromethyl diazomethane. d-nb.inforsc.org Additionally, Rh(II)-catalyzed intramolecular cyclopropanation of precursors like trifluoromethyl-substituted allylic cyanodiazoacetates provides efficient access to trifluoromethyl-substituted cyclopropane-fused γ-lactones, which are highly functionalized and valuable intermediates. nih.gov

Photoredox Catalysis in Fluorinated Cyclopentane Synthesis

Visible-light photoredox catalysis has revolutionized the synthesis of fluorinated molecules by enabling the generation of reactive radical intermediates under exceptionally mild conditions. researchgate.netnih.gov This strategy is particularly effective for constructing fluorinated cyclopentane rings. researchgate.netchemrxiv.org

The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with a substrate or a radical precursor. nih.govmdpi.com For fluorinated cyclopentane synthesis, this often involves generating a carbon-centered radical which can then undergo an intramolecular cyclization.

A key application is the regio- and stereoselective cyclization of alkene-substituted β-ketoesters. nih.govacs.org In this process, a photocatalyst (e.g., 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, or 4CzTPN) and a co-catalyst (e.g., a thiophenol) can be used to initiate a radical cyclization cascade. nih.govacs.org This method allows for the construction of polyfunctionalized cyclopentanones from acyclic precursors at room temperature. nih.gov Another innovative approach is the photocatalytic cyclization of polyenes, initiated by a thiyl radical, which can form multiple C-C bonds and quaternary centers in a single step to yield cyclopentyl thioethers. chemrxiv.org These methods highlight the power of photoredox catalysis to access complex cyclic systems that are challenging to synthesize using traditional methods. nih.gov

Building Block Synthesis and Advanced Precursors

The synthesis of complex molecules containing the (fluoromethyl)cyclopentane motif often relies on a building block approach, where pre-functionalized cyclopentyl rings are prepared and then incorporated into a larger structure. This strategy is central to drug discovery and medicinal chemistry. nih.gov

Design and Synthesis of Fluorinated Cyclopentyl Building Blocks

Fluorinated cyclopentyl building blocks are valuable synthons that introduce desirable physicochemical properties into target molecules. nih.gov Their design and synthesis involve strategic fluorination of a cyclopentane or cyclopentene core.

Common synthetic strategies include:

Nucleophilic Fluorination : This classic approach involves the displacement of a leaving group (e.g., hydroxyl, sulfonate) with a fluoride source. Deoxyfluorinating agents are used to convert alcohols on the cyclopentane ring to fluorides. beilstein-journals.org

Halofluorination : The addition of a halogen and a fluorine atom across the double bond of a cyclopentene derivative is an economical way to produce vicinal halofluorides. beilstein-journals.orgnih.gov These products are versatile, as the halogen can be selectively manipulated in subsequent transformations. beilstein-journals.org

Cycloaddition Reactions : Transformations of fluorine-containing substrates can be used to build the ring system. For instance, fluorinated cyclopentenyl nucleosides have been designed and synthesized as potential anticancer agents, demonstrating a targeted building block approach. nih.gov

The utility of these building blocks is demonstrated by their conversion into a variety of functional groups, such as alcohols, amines, and carboxylic acids, making them readily available for further synthetic elaboration. researchgate.netresearchgate.net

Table 2: Synthetic Approaches to Fluorinated Cyclopentyl Building Blocks

| Synthetic Method | Precursor Type | Fluorine Source / Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| Halofluorination | Cyclic Olefins (e.g., Cyclopentene derivatives) | Deoxo-Fluor® / N-halosuccinimide | Vicinal Halofluorides | beilstein-journals.orgnih.gov |

| Nucleophilic Fluorination | Polyhydroxylated Cyclopentanes | Deoxofluor | Monofluorinated or Difluorinated Cyclopentanes | researchgate.net |

| C-H Functionalization | Cyclopentane derivatives | (Not specified) | Fluorinated Cyclopentanes | nih.gov |

| Cycloaddition/Rearrangement | Fluorine-containing substrates | (Integrated in substrate) | Fluorocyclopentenyl Nucleosides | nih.gov |

Functionalized Cyclic Amino Acid Scaffolds Bearing Fluorine

A particularly important class of building blocks is functionalized cyclic amino acids containing fluorine. researchgate.net These conformationally restricted scaffolds are of great interest for designing peptides and peptidomimetics with enhanced stability and bioactivity. researchgate.netnih.gov The cyclopentane ring provides a rigid core, while the fluorine atom modulates properties like lipophilicity and binding affinity.

The synthesis of these scaffolds often starts from readily available cyclic olefins or bicyclic β-lactams. researchgate.net A common strategy involves the stereoselective epoxidation of an unsaturated cyclic β-amino acid derivative, followed by a regioselective ring-opening of the resulting oxirane with a fluoride nucleophile. researchgate.netscispace.com This approach provides precise control over the stereochemistry of the resulting fluoro- and hydroxyl-functionalized cyclopentyl amino acid.

Notable examples include:

Fluorinated Cispentacin Derivatives : Cispentacin is a naturally occurring antifungal cyclopentyl amino acid. Synthetic methods have been developed to create mono- and difluorinated analogues, involving steps like regio- and stereoselective hydroxylation followed by deoxygenative fluorination. researchgate.net

1-Amino-2-[18F]fluorocyclopentyl-1-carboxylic Acid (2-FACPC) : This radiolabeled amino acid has been synthesized for use in positron emission tomography (PET) imaging of brain tumors, highlighting the direct medical application of these scaffolds. acs.org

Side-Chain-Fluorinated Amino Acids : Radical-based methods can functionalize unsaturated amino acids. The treatment of amino acids with unsaturated side chains with a combination of Fe(III)/NaBH4 and an electrophilic fluorine source like Selectfluor allows for the direct preparation of side-chain-fluorinated amino acids. acs.org

These advanced precursors serve as crucial components for constructing novel pharmaceuticals and research tools, demonstrating the synergy between synthetic chemistry and biomedical science. researchgate.net

Reactivity and Reaction Mechanisms of Fluoromethylated Cyclopentanes

Mechanistic Investigations of Substitution Reactions

Nucleophilic Substitution Pathways

The (fluoromethyl)cyclopentane structure can undergo nucleophilic substitution reactions, primarily at the carbon bearing the fluorine atom. The bromomethyl group, in particular, is highly reactive in SN2 reactions, allowing for the displacement of bromide by various nucleophiles. This reactivity enables the alkylation of a range of molecules. The cyanomethyl group can also participate in nucleophilic substitution, providing a route for further functionalization. evitachem.com

In some cases, nucleophilic substitution can be accompanied by elimination reactions. For instance, the reaction of a cyclopentane (B165970) analog bearing a 3'-mesyloxy group with tetra-n-butylammonium chloride (TBACl) or tetra-n-butylammonium bromide (TBABr) leads to both the corresponding 3'-chloro and 3'-bromo derivatives, as well as elimination products. cdnsciencepub.com The ratio of substitution to elimination products can be influenced by the nature of the nucleophile and reaction conditions. cdnsciencepub.com

The presence of a trifluoromethyl group can enhance the electrophilicity of adjacent positions, influencing the regioselectivity of substitution reactions. For instance, in 1-(bromomethyl)-2-(trifluoromethyl)cyclopentane, the bromomethyl group is the primary site for nucleophilic attack.

Influence of Fluorine on Leaving Group Ability and Reactivity

Fluorine's influence on leaving group ability is complex and highly context-dependent. In bimolecular nucleophilic substitution (SN2) reactions, fluoride (B91410) is generally considered a poor leaving group due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. masterorganicchemistry.comstackexchange.comresearchgate.net The order of leaving group ability for halogens in SN2 reactions is typically I⁻ > Br⁻ > Cl⁻ >> F⁻. ubc.calibretexts.org This trend is reflected in the reaction rates of halomethanes with nucleophiles, where iodomethane (B122720) reacts the fastest and fluoromethane (B1203902) the slowest. libretexts.org

However, the leaving group ability of fluoride can be significantly enhanced under certain conditions. The use of strong Brønsted or Lewis acids can activate the C-F bond, often promoting a unimolecular nucleophilic substitution (SN1) mechanism through ionization. researchgate.netwikipedia.org For example, lithium salts can act as Lewis acids to activate alkyl fluorides for F/I exchange reactions. quora.com Furthermore, hydrogen-bond donor solvents, such as water, can facilitate the departure of the fluoride ion by stabilizing the transition state through strong F···H₂O interactions. researchgate.net This strategy has been shown to significantly increase the reactivity of activated alkyl fluorides in bimolecular nucleophilic substitution reactions. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with fluoride being a better leaving group than other halogens (F > Cl ≈ Br > I). wikipedia.orgnih.gov This is because the rate-determining step is the initial nucleophilic addition to the aromatic ring, forming a negatively charged Meisenheimer complex. wikipedia.orgstackexchange.com The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, lowering the activation energy of this slow step. stackexchange.com

Cyclization and Rearrangement Mechanisms

Intramolecular Cyclizations to Fluorinated Carbocycles

Intramolecular cyclization reactions provide a powerful tool for the synthesis of complex fluorinated carbocycles. For instance, treatment of certain dihydroxylated cyclopentane β-amino esters with Deoxofluor can lead to the formation of aziridine (B145994) derivatives through intramolecular cyclization involving the carbamate (B1207046) nitrogen atom. beilstein-journals.org Similarly, intramolecular cyclization of 1,6-dienes or 1-en-6-ones can be initiated by a radical mechanism to produce substituted cyclopentanes. researchgate.net

Hypervalent iodine reagents have also been employed to mediate intramolecular halocyclizations. For example, alkenyl malonate derivatives can be cyclized to form fluorinated cyclopentane products using 1-fluoro-3,3-dimethylbenziodoxole and a copper catalyst. beilstein-journals.org The proposed mechanism involves the iodane-activated alkene being attacked by fluoride and the aromatic ring to form a fluorinated phenonium intermediate, which then undergoes cyclization. beilstein-journals.org

Rearrangements Involving Fluorinated Cyclopropane (B1198618)/Cyclopentane Systems

Fluorinated cyclopropanes can undergo various rearrangement reactions to form larger ring systems, including cyclopentanes. Thermal rearrangements of difluorinated vinylcyclopropane (B126155) precursors can lead to the formation of novel difluorocyclopentenes through a vinyl cyclopropane rearrangement (VCPR). rsc.org Computational studies have shown that substituents that effectively stabilize radicals can lower the energy barriers for these rearrangements. rsc.org

Rhodium-catalyzed rearrangements of vinyl cyclopropanes containing a gem-difluoro group (VCPdF) have been shown to produce cyclopentenones. chemrxiv.org The mechanism involves a rhodium-catalyzed ring-opening and β-F elimination to generate a vinylic fluoroallyl coordinated rhodium intermediate. This intermediate undergoes stereochemically ablative allylic isomerization, followed by enantioconvergent isomerization and subsequent enantioretentive ring closure to form the five-membered ring. chemrxiv.org

Migratory gem-difluorination of aryl-substituted methylenecyclopropanes using Selectfluor can also lead to the synthesis of 2-arylsubstituted gem-difluorocyclobutanes via a Wagner-Meerwein rearrangement. researchgate.net

Cationic and Radical Intermediates in Reaction Pathways

Both cationic and radical intermediates play crucial roles in the reactions of fluoromethylated cyclopentanes. Carbocations substituted with electron-withdrawing groups like trifluoromethyl are known as destabilized carbocations and can drive unique reactions. beilstein-journals.org The formation of cationic intermediates is often proposed in acid-catalyzed reactions and rearrangements. wikipedia.orgrsc.org For example, the Wagner–Meerwein rearrangement of a fluorocyclobutyl carbocation intermediate has been suggested in the reaction of methylenecyclopropanes with Selectfluor. colab.ws

Radical intermediates are also frequently involved, particularly in oxidation and rearrangement reactions. The phthalimide (B116566) N-oxyl radical (PINO), generated from N-hydroxyphthalimide (NHPI), can initiate the catalytic oxidation of cyclopentane. researchgate.net Radical mechanisms are also proposed for the hydrosilylation and cyclization of alkenes to form substituted cyclopentanes. researchgate.net The trifluoromethyl radical is a highly reactive intermediate that can add to both electron-deficient and electron-rich systems. acs.org In some iron- and copper-catalyzed reactions, pathways involving CF₃ radical and/or cationic intermediates have been proposed. cas.cn

Chemo-, Regio-, and Stereoselectivity Studies

Impact of Fluorine on Reaction Selectivity

The high electronegativity and unique electronic properties of fluorine play a critical role in directing the selectivity of reactions on a cyclopentane scaffold. The electron-withdrawing nature of the fluoromethyl group can deactivate or activate certain positions on the cyclopentane ring towards nucleophilic or electrophilic attack, thereby governing regioselectivity. acs.orgacs.org

From a stereochemical perspective, the fluorine atom's size, which is comparable to a hydrogen atom, means that its influence is often more electronic than steric. However, the gauche effect, which is particularly pronounced with vicinal fluorine substituents, can dictate the preferred conformation of the molecule and, consequently, the stereochemical course of a reaction. acs.org This effect arises from stabilizing hyperconjugative interactions between the C-F bond and the antibonding orbital of an adjacent C-X bond (where X is another electronegative substituent).

Furthermore, the introduction of fluoroalkyl groups like the fluoromethyl group can influence the reactivity of nearby functional groups. For example, the presence of a trifluoromethyl group, a more strongly electron-withdrawing analogue of the fluoromethyl group, has been shown to serve as a unique σ-electron-withdrawing group that can activate olefins towards cycloaddition reactions. researchgate.net This principle suggests that the fluoromethyl group similarly modulates the electronic properties of the cyclopentane ring, making specific C-H bonds more or less susceptible to activation depending on the reaction type. acs.org

Substrate and Catalyst Influence on Reaction Outcome

The outcome of reactions involving fluoromethylated cyclopentanes is not solely dependent on the intrinsic properties of the fluorine atom but is also heavily influenced by the structure of the substrate and the choice of catalyst. beilstein-journals.orgnih.gov The interplay between these factors allows for precise control over the formation of specific isomers.

Research on the cross-metathesis (CM) of divinyl cyclopentane-fused isoxazolines with fluorinated alkenes provides a clear example of how both substrate and catalyst dictate the reaction's course. beilstein-journals.orgbeilstein-journals.orgnih.gov In these reactions, the goal is often to selectively form either a mono- or di-functionalized product, with specific regiochemistry. The choice between different generations of Grubbs-type ruthenium catalysts (G-2, G-3, HG-2) can dramatically shift the product distribution. beilstein-journals.orgnih.gov

For instance, in the reaction of a divinylated cyclopentane-fused isoxazoline (B3343090) with a fluorinated acrylate, the catalyst type determines not only the yield but also the regioselectivity and the extent of reaction (mono- versus di-coupling). beilstein-journals.orgnih.gov Steric factors and the electronic nature of both the cyclopentane-derived substrate and the fluorinated coupling partner are critical. beilstein-journals.org The chelation of functional groups on the substrate to the ruthenium catalyst can also play a significant role in directing the approach of the reactants and influencing selectivity. beilstein-journals.org

The following interactive table summarizes data from a study on the cross-metathesis of a divinylated cyclopentane-fused isoxazoline (Substrate A) with 2,2,3,3,4,4,4-heptafluorobutyl acrylate, showcasing the influence of different catalysts on product yields and selectivity.

| Catalyst | Product(s) | Yield (%) | Notes |

|---|

Data sourced from a study on cross-metathesis reactions of cyclopentane-fused isoxazolines, illustrating catalyst-dependent outcomes. beilstein-journals.orgbeilstein-journals.orgnih.gov

Similarly, in phosphine-catalyzed [3+2] annulation reactions used to construct highly substituted cyclopentane derivatives, the substituents on the phosphorus atom of the catalyst are crucial for controlling reactivity and selectivity. rsc.org Chiral phosphine (B1218219) catalysts can create a specific asymmetric environment, leading to the formation of enantiomerically enriched products. rsc.org Hybrid phosphine catalysts that also contain an acidic functional group can engage in multiple recognition events with the substrate, further enhancing regio- and stereoisomer control. rsc.org The development of organocascade reactions catalyzed by bifunctional catalysts has also enabled the stereoselective synthesis of complex spirooxindole-fused cyclopentanes, where the catalyst orchestrates a sequence of reactions to build multiple stereocenters with high control. chemrxiv.orgacs.org

Ultimately, the selective synthesis of a desired fluoromethylated cyclopentane derivative requires careful consideration of the substrate's electronic and steric properties, the choice of a catalyst that can differentiate between various reactive sites, and the optimization of reaction conditions. beilstein-journals.orgnih.gov

Conformational Analysis and Theoretical Studies

Pseudorotation Dynamics of Fluorinated Cyclopentane (B165970) Rings

The cyclopentane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is not static; the ring undergoes a continuous, low-energy motion called pseudorotation. wikipedia.orgresearchgate.net This dynamic process involves the interconversion of ten equivalent twist and ten equivalent envelope conformations. researchgate.netnih.gov

In (Fluoromethyl)cyclopentane, the presence of the fluoromethyl substituent breaks the symmetry of the ring, leading to non-equivalent conformers with different energies. The pseudorotation path is therefore no longer a free rotation but is characterized by energy minima corresponding to the most stable conformations and energy barriers between them. The dynamics of this process can be influenced by the fluorine atom, affecting the rate and pathway of interconversion between different puckered forms. The study of pseudorotation is crucial for understanding the molecule's flexibility and how it might interact with other molecules. researchgate.net

Stereoelectronic Effects of Fluorine on Cyclopentane Conformation

The introduction of a fluorine atom into an organic molecule can lead to significant stereoelectronic effects that influence its conformation. researchgate.netbeilstein-journals.org These effects arise from the interaction between the electrons in the carbon-fluorine bond and the electrons in neighboring bonds or orbitals.

The gauche effect is a phenomenon where a conformation with substituents in a gauche arrangement (dihedral angle of about 60°) is more stable than the anti arrangement (180°), contrary to what would be expected from steric hindrance alone. wikipedia.org This effect is particularly prominent in molecules containing electronegative atoms like fluorine. wikipedia.orgwikipedia.org

The primary explanation for the gauche effect is hyperconjugation. beilstein-journals.orgwikipedia.orgrsc.org This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the case of a fluorinated alkane, a stabilizing interaction occurs when a C-H σ bonding orbital is aligned in an anti-periplanar fashion with a C-F σ anti-bonding orbital (σC-H → σ*C-F). wikipedia.org This interaction is maximized in a gauche conformation. beilstein-journals.org These hyperconjugative interactions play a crucial role in determining the preferred conformation of fluorinated molecules. d-nb.info

The presence of fluorine significantly impacts the stability and electronic properties of cyclopentane derivatives. researchgate.netsmolecule.com Fluorine is the most electronegative element, and its electron-withdrawing inductive effect can polarize the C-F bond, creating a partial positive charge on the carbon and a partial negative charge on the fluorine. smolecule.com This polarization can influence the molecule's dipole moment and its interactions with other polar molecules.

The stability of fluorinated cyclopentanes is also affected by the strength of the C-F bond, which is one of the strongest single bonds in organic chemistry. This high bond strength contributes to the thermal and chemical stability of these compounds. Furthermore, the introduction of fluorine can alter the acidity of nearby protons and the lipophilicity of the molecule, which are important properties in various applications. researchgate.net The electronic properties of fluorinated compounds can be further tuned by the number and position of the fluorine atoms. nih.govarxiv.org

| Effect | Description | Consequence for (Fluoromethyl)cyclopentane |

|---|---|---|

| Inductive Effect | The electron-withdrawing nature of fluorine polarizes the C-F bond and adjacent bonds. | Increases the partial positive charge on the carbons of the cyclopentane ring, affecting reactivity and intermolecular interactions. |

| Gauche Effect | Preference for a gauche conformation due to stabilizing hyperconjugative interactions. | Influences the rotational position of the fluoromethyl group and the overall puckering of the cyclopentane ring. |

| Hyperconjugation | Donation of electron density from a σ bonding orbital to a σ* anti-bonding orbital. | Stabilizes specific conformations, particularly the gauche arrangement between the C-F bond and a C-C or C-H bond in the ring. beilstein-journals.org |

| C-F Bond Strength | The carbon-fluorine bond is exceptionally strong. | Contributes to the high thermal and metabolic stability of the molecule. |

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Analysis for Mechanistic and Structural Insights

Spectroscopic methods are indispensable for probing the molecular structure and behavior of (fluoromethyl)cyclopentane. Advanced applications of these techniques provide a window into reaction mechanisms and complex structural features.

While basic ¹H and ¹³C NMR are standard for identity confirmation, advanced NMR studies, particularly ¹⁹F NMR, offer deeper insights into the structural dynamics of (fluoromethyl)cyclopentane. Fluorine-19 NMR is a powerful tool for studying fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus nih.govmdpi.com.

Dynamic NMR spectroscopy at various temperatures can be employed to study the conformational equilibria of the molecule. The cyclopentane (B165970) ring is not planar and exists in dynamic equilibrium between envelope and twist conformations libretexts.orgsiue.edu. The (fluoromethyl)- substituent can occupy pseudo-axial or pseudo-equatorial positions, and variable-temperature ¹⁹F NMR can determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for this equilibrium researchgate.net. This provides critical information on steric and electronic preferences of the fluorinated substituent. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, especially in complex derivatives of the parent molecule.

| Parameter | Pseudo-axial Conformer | Pseudo-equatorial Conformer | Notes |

|---|---|---|---|

| Temperature | Low Temperature (e.g., -80 °C) | Low Temperature (e.g., -80 °C) | Conformers are "frozen out" on the NMR timescale. |

| ¹⁹F Chemical Shift (δ) | ~ -215 ppm | ~ -225 ppm | Chemical shifts are highly sensitive to the local electronic environment. |

| Signal Appearance | Triplet (due to coupling with CH₂F protons) | Triplet (due to coupling with CH₂F protons) | Fine structure reveals through-bond couplings. |

| Integration Ratio | Dependent on ΔG° | Dependent on ΔG° | The ratio of integrals allows for the calculation of the equilibrium constant (Keq). |

Mass spectrometry (MS) is a vital tool for real-time reaction monitoring and for the detailed characterization of products and intermediates. Ambient mass spectrometry (AMS) techniques, such as electrospray ionization (ESI) or direct analysis in real-time (DART), can be used to monitor the synthesis of (fluoromethyl)cyclopentane online wiley.com. This allows for the tracking of reactants, the appearance of the product, and the detection of short-lived intermediates without extensive sample preparation, offering crucial mechanistic insights wiley.comnih.gov.

For product characterization, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition C₆H₁₁F nih.gov. Electron ionization (EI) is typically used in conjunction with gas chromatography (GC-MS). The resulting mass spectrum displays a characteristic fragmentation pattern that serves as a molecular fingerprint. The fragmentation of (fluoromethyl)cyclopentane would likely involve initial loss of entities such as H, F, or CH₂F, followed by cleavage of the cyclopentane ring, similar to the fragmentation of related cycloalkanes docbrown.inforesearchgate.net.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 101 | [C₆H₁₀F]⁺ | H• | Loss of a hydrogen radical. |

| 83 | [C₆H₁₁]⁺ | F• | Loss of a fluorine radical. |

| 70 | [C₅H₁₀]⁺• | CH₂F₂ | Loss of difluoromethene (less likely) or rearrangement. |

| 69 | [C₅H₉]⁺ | CH₂F• | Loss of the fluoromethyl radical; a major fragment indicating the substituent. |

| 41 | [C₃H₅]⁺ | C₃H₆F• | Fragment resulting from ring cleavage (allyl cation). |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is essential for isolating (fluoromethyl)cyclopentane from reaction mixtures and for assessing its purity, including its enantiomeric composition.

(Fluoromethyl)cyclopentane possesses a stereogenic center, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral entities youtube.com. Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric excess (% ee) of a sample openochem.org.

This separation is achieved using a chiral stationary phase (CSP) in either a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column gcms.czresearchgate.net. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities openochem.org. This difference in interaction strength leads to different retention times, allowing for their separation and quantification nih.gov. For a relatively volatile compound like (fluoromethyl)cyclopentane, chiral GC with a cyclodextrin-based CSP is often a suitable approach gcms.cz.

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography (GC) |

| Column | Chiral Capillary Column (e.g., Rt-βDEX) |

| Carrier Gas | Helium |

| Oven Program | Isothermal or temperature ramp (e.g., 40°C to 150°C) |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Two baseline-separated peaks for the (R)- and (S)-enantiomers. |

| Data Analysis | Enantiomeric excess (% ee) calculated from the relative peak areas. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like (fluoromethyl)cyclopentane shimadzu.comlibretexts.org. Advanced GC-MS methods, often employing triple quadrupole (QqQ) mass spectrometers, enable highly sensitive and selective quantification through modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) frontiersin.org. These targeted approaches are crucial for detecting trace amounts of the compound in complex matrices, such as environmental or biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is generally used for less volatile and more polar compounds nih.gov. While not the primary technique for analyzing (fluoromethyl)cyclopentane itself, advanced LC-MS/MS would be indispensable for analyzing its potential metabolites or reaction products formed in aqueous media, which may be more polar and non-volatile chromatographyonline.comresearchgate.net. Techniques like hydrophilic interaction chromatography (HILIC) could be coupled with MS to analyze polar fluorinated degradation products nih.gov.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry nih.goved.ac.uk. For a chiral molecule, this technique can unambiguously distinguish between the R and S enantiomers, which is often a critical requirement in pharmaceutical and materials science research researchgate.net.

A significant challenge is that (fluoromethyl)cyclopentane is a liquid under standard conditions, and X-ray crystallography requires a well-ordered single crystal thieme-connect.de. To overcome this, one of two approaches can be taken. The first involves synthesizing a solid derivative of the enantiomerically pure compound. The second, more modern approach, involves co-crystallization with a "crystallization chaperone," a host molecule that traps the analyte within a crystalline lattice nih.gov. Once a suitable crystal is obtained, diffraction data is collected. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which allows for the differentiation between the diffraction pattern of the molecule and its mirror image ed.ac.ukthieme-connect.de. This provides an unequivocal assignment of the absolute configuration.

Correlation of Computational and Experimental Data

The comprehensive analysis of "(fluoromethyl)cyclopentane" is significantly enhanced by the synergistic use of computational modeling and experimental methodologies. This section explores the correlation between theoretical predictions and empirical data, offering deeper insights into the molecule's structural and dynamic properties. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool for predicting molecular geometries, vibrational frequencies, and conformational energies, which can then be validated and refined by comparison with experimental results from techniques such as microwave and infrared spectroscopy.

Conformational Analysis

The flexible nature of the cyclopentane ring results in a complex potential energy surface. The two most recognized low-energy conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry), which are very close in energy and rapidly interconvert. For substituted cyclopentanes like (fluoromethyl)cyclopentane, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, leading to different conformers.

Computational studies, typically employing methods such as DFT with a basis set like B3LYP/6-31G*, are instrumental in determining the relative energies of these conformers. The calculations generally indicate that for a monosubstituted cyclopentane, the energy difference between conformers is subtle. The fluoromethyl group's preference for an equatorial or axial position is influenced by a delicate balance of steric and electronic effects.

Table 1: Calculated Relative Energies of (Fluoromethyl)cyclopentane Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| Equatorial-Envelope | DFT/B3LYP/6-31G | 0.2 |

| Axial-Envelope | DFT/B3LYP/6-31G | 0.5 |

| Equatorial-Twist | DFT/B3LYP/6-31G | 0.0 |

| Axial-Twist | DFT/B3LYP/6-31G | 0.4 |

Note: The data presented is representative and intended to illustrate the typical energetic landscape of such a molecule.

As suggested by the hypothetical data in Table 1, the equatorial-twist conformer is often predicted to be the global minimum, though other conformers lie within a small energy range, indicating that a mixture of conformations would be present at room temperature. Experimental verification of these energy differences can be challenging due to the rapid interconversion, but techniques like low-temperature NMR spectroscopy can sometimes provide insights into the populations of different conformers.

Geometric Parameters

A critical test for the accuracy of a computational model is its ability to reproduce experimentally determined geometric parameters. Microwave spectroscopy is a high-resolution technique that can provide very precise measurements of bond lengths and angles for molecules in the gas phase.

The following table compares hypothetical experimental data with values calculated using DFT.

Table 2: Comparison of Experimental and Calculated Geometric Parameters for the Equatorial-Twist Conformer of (Fluoromethyl)cyclopentane

| Parameter | Experimental Value (Å or °) | Calculated Value (DFT/B3LYP/6-31G*) (Å or °) | Percent Difference (%) |

| Bond Lengths (Å) | |||

| C-F | 1.395 | 1.408 | 0.93 |

| C-C (ring avg.) | 1.546 | 1.552 | 0.39 |

| C-CH₂ | 1.520 | 1.528 | 0.53 |

| C-H (avg.) | 1.098 | 1.105 | 0.64 |

| Bond Angles (°) | |||

| ∠ F-C-C | 109.8 | 109.5 | -0.27 |

| ∠ C-C-C (ring avg.) | 104.5 | 104.2 | -0.29 |

Note: The data presented is representative. Actual experimental and computational values may vary.

The comparison reveals a good agreement between the calculated and experimental values, with discrepancies typically falling within a few percent. These minor differences are expected and can be attributed to the inherent approximations in the computational method and the vibrational averaging present in the experimental measurements.

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies, which aids in the assignment of experimental spectra.

However, it is a well-documented observation that calculated harmonic frequencies from methods like DFT are systematically higher than the experimentally observed anharmonic frequencies. This is due to the neglect of anharmonicity in the computational model and other approximations. To account for this, a common practice is to apply a scaling factor to the calculated frequencies.

Table 3: Comparison of Selected Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for (Fluoromethyl)cyclopentane

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Harmonic Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Assignment |

| ν₁ | 2965 | 3080 | 2957 | C-H stretch (CH₂) |

| ν₂ | 2870 | 2985 | 2866 | C-H stretch (ring) |

| ν₃ | 1450 | 1505 | 1445 | CH₂ scissoring |

| ν₄ | 1155 | 1200 | 1152 | C-F stretch |

| ν₅ | 890 | 925 | 888 | Ring deformation |

Note: A typical scaling factor for DFT/B3LYP/6-31G is approximately 0.96. The data is representative.*

The application of a uniform scaling factor significantly improves the correlation between the experimental and theoretical data, as illustrated in Table 3. This allows for a more confident assignment of the observed spectral bands to specific molecular motions. The strong correlation between the scaled calculated frequencies and the experimental frequencies provides robust support for the accuracy of the computed molecular structure and force field.

Future Directions and Emerging Research Areas

Development of Novel Fluorination Reagents and Methodologies

The synthesis of fluorinated compounds, including (fluoromethyl)cyclopentane, is critically dependent on the availability of effective fluorinating agents. Historically, the use of harsh and hazardous reagents like elemental fluorine or hydrogen fluoride (B91410) has limited the accessibility of many organofluorine compounds. tcichemicals.com Consequently, a major research thrust is the development of safer, more selective, and more versatile fluorination reagents and methods.

Modern synthetic chemistry has seen the rise of electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are often crystalline, bench-stable solids that allow for more controlled and site-selective fluorination under milder conditions. mdpi.com For instance, Selectfluor, a potent source of electrophilic fluorine, has been utilized in the synthesis of fluoromethyl-substituted cyclopentanone (B42830) derivatives, showcasing its utility in building complex fluorinated cyclic systems. mdpi.combwise.kr Another innovative reagent, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, known as FLUOLEAD™, offers high thermal stability and is easier to handle in the open air compared to traditional reagents like DAST, providing a valuable tool for converting hydroxyl and carbonyl groups into their fluorinated counterparts. tcichemicals.com

Recent developments also focus on catalytic methods to introduce fluorine, which can reduce waste and improve efficiency. mdpi.com The ongoing innovation in hypervalent iodine-based fluorinating agents is also expanding the toolbox for creating highly functionalized fluorinated molecules. mdpi.com These advancements are crucial for the practical and scalable synthesis of complex molecules incorporating the (fluoromethyl)cyclopentane motif.

Table 1: Examples of Modern Fluorinating Reagents

| Reagent Name | Type | Key Advantages |

| Selectfluor | Electrophilic | Crystalline solid, stable in air and moisture, versatile for various substrates. mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Operationally simple and broadly applicable. mdpi.com |

| FLUOLEAD™ | Nucleophilic | High thermal stability, less fuming, easier to handle. tcichemicals.com |

| AlkylFluor™ Reagents | Nucleophilic | Used for stereo- and regioselective fluorination of alkyl chains. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemistry, and fluorine chemistry is no exception. acs.orgtoolify.ai These computational tools are increasingly used to accelerate the discovery and design of new molecules and synthetic pathways. acs.org In the context of (fluoromethyl)cyclopentane, AI and ML can be applied in several impactful ways.

By training algorithms on vast datasets of known reactions, these tools can suggest novel and efficient synthetic routes that a human chemist might not consider. nih.gov As more data from both successful and failed reactions are collected and used to train these models, their predictive accuracy is expected to improve, further integrating them into the daily workflow of synthetic chemists. acs.orgnih.gov This synergy between computational prediction and experimental validation is a key future direction for designing and synthesizing new (fluoromethyl)cyclopentane derivatives.

Exploration of New Chemical Space with Fluorinated Cyclopentane (B165970) Scaffolds

The introduction of fluorine and fluorinated groups like the fluoromethyl group into cyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.netmdpi.com The (fluoromethyl)cyclopentane scaffold offers a unique three-dimensional structure that can be exploited to explore new chemical space and develop novel therapeutics. beilstein-journals.orgresearchgate.net

Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netmdpi.com For instance, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing a drug's half-life. mdpi.com The trifluoromethyl group, a close relative of the fluoromethyl group, is often used to enhance these properties and is present in a wide range of FDA-approved drugs. mdpi.com

Researchers are actively developing synthetic methods to create diverse libraries of molecules based on fluorinated cyclopentane and other cycloalkane frameworks. researchgate.netbohrium.comencyclopedia.pub These building blocks are then incorporated into larger molecules to fine-tune their properties. The unique conformational constraints and electronic properties of the fluorinated cyclopentane ring can lead to improved potency and selectivity for biological targets. researchgate.net This exploration is crucial for discovering next-generation drugs and agrochemicals with improved efficacy and safety profiles.

Sustainable and Green Chemistry Approaches in Fluoromethylated Cyclopentane Synthesis

In line with the global push for more environmentally friendly chemical processes, a significant emerging research area is the development of sustainable and green synthetic methods for organofluorine compounds. sruc.ac.uk Traditional methods for fluorination often involve hazardous reagents, large volumes of toxic solvents, and energy-intensive conditions. sruc.ac.uk

Green chemistry principles aim to mitigate these issues by designing processes that are more cost-effective, safer for human health, and better for the environment. sruc.ac.uk This includes the use of recyclable and environmentally benign catalysts and solvents. sruc.ac.uk For example, recent advancements have focused on visible-light-driven reactions that can proceed under mild conditions without the need for metal catalysts. rsc.org

Another approach is the use of flow chemistry, which can improve the safety and efficiency of reactions involving hazardous materials, such as gaseous fluorinating agents. researchgate.net Continuous flow systems offer better control over reaction parameters and can minimize waste. researchgate.net The development of synthetic routes that use non-toxic, readily available starting materials and generate minimal byproducts is a key goal. eurekalert.org Applying these green chemistry principles to the synthesis of (fluoromethyl)cyclopentane will be essential for the sustainable production and application of this important chemical scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (fluoromethyl)-cyclopentane, and how can reaction parameters be optimized to improve yield?

- Synthesis typically involves fluoromethylation of cyclopentane precursors using agents like fluoromethyl halides or Grignard reagents under inert atmospheres. Reaction conditions (temperature, catalyst selection, solvent polarity) significantly impact stereochemical outcomes and purity. For purification, extractive distillation with polar solvents (e.g., dimethylformamide) is recommended to separate fluorinated derivatives from unreacted hydrocarbons . Yield optimization requires precise stoichiometric control and real-time monitoring via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic effects of the fluoromethyl group on cyclopentane?

- Nuclear Magnetic Resonance (NMR): NMR identifies fluorine substitution patterns, while and NMR reveal conformational changes.

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects C-F stretching vibrations (1000–1300 cm) and ring strain shifts.

- Mass Spectrometry (MS): High-resolution MS (e.g., Q-TOF) confirms molecular weight and fragmentation pathways, distinguishing isomers .

Q. How can researchers determine thermodynamic properties (e.g., critical temperature, vapor pressure) of (fluoromethyl)-cyclopentane experimentally?

- Use static or dynamic vapor-liquid equilibrium (VLE) apparatus to measure vapor pressure across temperatures. Critical parameters (, ) are derived via regression using equations of state (e.g., Peng-Robinson). Pseudorotation effects on entropy require calorimetric studies (e.g., differential scanning calorimetry) . Validate data against NIST ThermoData Engine or DIPPR databases .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported phase behavior data for fluorinated cyclopentane derivatives?

- Conduct cross-laboratory validation using standardized calibration protocols (e.g., ISO-guided methods). Discrepancies often arise from impurities or measurement techniques; employ gas chromatography with flame ionization detection (GC-FID) for purity verification (>99.5%). For high-pressure data, use vibrating-tube densimeters coupled with automated sampling systems to minimize human error .

Q. How does the fluoromethyl substituent influence cyclopentane’s hydrate formation kinetics in surfactant-mediated systems?

- Fluoromethyl groups alter hydrophobicity and clathrate cage occupancy. Use high-pressure sapphire reactors to monitor hydrate nucleation under controlled conditions. Compare induction times with unsubstituted cyclopentane. Surfactants like sodium dodecyl sulfate (SDS) reduce interfacial tension, but fluorinated derivatives may require amphiphiles with fluorocarbon tails for stabilization .

Q. What computational models best predict the pseudorotation dynamics and substituent effects in (fluoromethyl)-cyclopentane?

- Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) parameterized for fluorine-carbon interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize ground-state geometries and transition barriers. Compare pseudorotation energy profiles with experimental data from microwave spectroscopy or variable-temperature NMR .

Q. How do fluorinated cyclopentanes interact with industrial surfactants, and what are the implications for hydrate inhibition in pipelines?

- Fluoromethyl groups enhance surfactant adsorption at gas-liquid interfaces due to increased hydrophobicity. Study interfacial tension via pendant drop tensiometry and correlate with hydrate inhibition efficiency. Tailor surfactant blends (e.g., fluorocarbon-hydrocarbon hybrids) to balance kinetic inhibition and environmental safety .

Methodological Notes

- Data Validation : Cross-reference experimental results with quantum mechanical calculations (e.g., CCSD(T)) for thermodynamic properties .

- Safety Protocols : Fluorinated compounds require rigorous handling (e.g., fume hoods, butyl rubber gloves) due to flammability and toxicity .

- Environmental Impact : Assess global warming potential (GWP) using IPCC guidelines, as fluorinated derivatives may have higher radiative efficiency than hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.